molecular formula C15H13NO4 B6094375 (2-acetamidophenyl) phenyl carbonate

(2-acetamidophenyl) phenyl carbonate

Cat. No.: B6094375
M. Wt: 271.27 g/mol
InChI Key: QCODGPVWNURRHE-UHFFFAOYSA-N
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Description

(2-acetamidophenyl) phenyl carbonate is an organic compound that features a phenyl carbonate group attached to a 2-acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetamidophenyl) phenyl carbonate typically involves the reaction of 2-acetamidophenol with phenyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2-acetamidophenyl) phenyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 2-acetamidophenol and phenol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 2-acetamidophenol and phenol.

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

Scientific Research Applications

(2-acetamidophenyl) phenyl carbonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (2-acetamidophenyl) phenyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenyl carbonate group can also undergo hydrolysis, releasing active intermediates that can interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-acetamidophenyl) methyl carbonate
  • (2-acetamidophenyl) ethyl carbonate
  • (2-acetamidophenyl) butyl carbonate

Uniqueness

(2-acetamidophenyl) phenyl carbonate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its phenyl carbonate group provides a versatile site for chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2-acetamidophenyl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)16-13-9-5-6-10-14(13)20-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODGPVWNURRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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